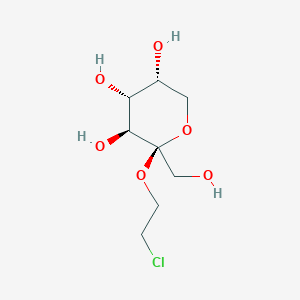![molecular formula C25H21ClN4O B1225027 [2-(3-Chlorophenyl)-4-quinolinyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1225027.png)
[2-(3-Chlorophenyl)-4-quinolinyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3-chlorophenyl)-4-quinolinyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential in Cancer and Tuberculosis : A study explored the synthesis of derivatives similar to the compound , focusing on their anticancer and antituberculosis properties. Some derivatives showed significant activity against these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activity : Another research synthesized derivatives and evaluated them for antimicrobial activity, observing variable and modest activity against certain strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Potential in Alzheimer's Disease Treatment : A study on multifunctional amides, which include structures similar to the compound, reported moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting potential use in Alzheimer's disease treatment (Hassan et al., 2018).
Chemical Synthesis and Structure Analysis : Research has been conducted on the synthesis and structural analysis of related compounds. This includes studies on their crystal structure, electrochemical properties, and synthesis methods, providing insights into the chemical properties and potential applications of such compounds (Revathi et al., 2015), (Salari, Hassanabadi, & Mosslemin, 2017).
Enzyme Inhibition and Molecular Docking Studies : Studies also focused on enzyme inhibition and molecular docking, which are crucial for understanding the interaction of these compounds with biological targets (Murugesan et al., 2021).
Eigenschaften
Molekularformel |
C25H21ClN4O |
|---|---|
Molekulargewicht |
428.9 g/mol |
IUPAC-Name |
[2-(3-chlorophenyl)quinolin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C25H21ClN4O/c26-19-7-5-6-18(16-19)23-17-21(20-8-1-2-9-22(20)28-23)25(31)30-14-12-29(13-15-30)24-10-3-4-11-27-24/h1-11,16-17H,12-15H2 |
InChI-Schlüssel |
FDCALDHWTLPEDY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)Cl |
Kanonische SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(3,4-Difluoroanilino)-oxomethyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B1224945.png)
![3-[2-(2,4-Dimethyl-3-furanyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-2-indolone](/img/structure/B1224947.png)
![N-[1-oxo-1-[[4-(2-pyridinyl)-2-thiazolyl]amino]propan-2-yl]-2-furancarboxamide](/img/structure/B1224948.png)
![N-[4-[[2-furanyl(oxo)methyl]amino]phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1224949.png)
![N-(2-ethylphenyl)-2-[[2-(4-methoxyphenyl)-4-oxo-1-benzopyran-6-yl]oxy]acetamide](/img/structure/B1224951.png)
![5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)-4-thieno[2,3-d][1,3]oxazinone](/img/structure/B1224952.png)
![3-amino-8-methyl-N-[4-(4-morpholinyl)phenyl]-2-thieno[2,3-b]quinolinecarboxamide](/img/structure/B1224955.png)

![3-methoxy-N-[[(2-oxo-1-benzopyran-6-yl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1224959.png)
![4-[ethyl-(phenylmethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B1224964.png)
![2-(3-ethylphenoxy)-N-[4-(2-pyridinylsulfamoyl)phenyl]acetamide](/img/structure/B1224967.png)
![1-(4-bromophenyl)-2-[3-[(4-chloroanilino)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-4-ium-1-yl]ethanone](/img/structure/B1224968.png)
![N-[1-[1-[2-[4-(diethylamino)anilino]-2-oxoethyl]-2-benzimidazolyl]ethyl]-4-methylbenzamide](/img/structure/B1224969.png)